(2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by its unique structure, which includes methoxy, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-nitrophenol in the presence of a base to form an intermediate compound.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 4-methoxyacetophenone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy or methoxy derivatives.
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups used in organic synthesis.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
(2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one: is unique due to its combination of methoxy, nitro, and phenoxy groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C25H23NO6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H23NO6/c1-17-14-22(10-11-23(17)26(28)29)32-16-20-15-18(5-13-25(20)31-3)4-12-24(27)19-6-8-21(30-2)9-7-19/h4-15H,16H2,1-3H3/b12-4+ |
InChI Key |
XTLZACFZSDEUKR-UUILKARUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=C(C=C3)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=CC=C(C=C3)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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